Laminine

Description

Historical Context of Avian Embryonic Extracts in Biological Research

The use of avian embryos as a model system in biological research has a long and productive history, dating back to ancient times. Aristotle, around 330 B.C., conducted some of the earliest recorded experiments on chicken eggs, observing and documenting their developmental progression. nih.gov This foundational work laid the groundwork for future investigations into embryology.

Over the centuries, the chicken embryo continued to be a valuable tool for studying development. In the 17th century, with the advent of the microscope, Marcello Malpighi provided detailed descriptions of embryonic structures using the chick embryo. nih.gov The first comprehensive morphological atlas of the chick was published by Mathias Marie Duval in 1889. nih.gov These early developmental studies culminated in the widely utilized Hamburger-Hamilton stages of development, established in 1951, which provide a standardized framework for describing embryonic development. nih.govmdpi.com

Beyond fundamental embryology, the avian embryo has made significant contributions to various other biological disciplines, including cell biology, virology, immunology, cancer biology, and neuroscience. nih.gov The accessibility and rapid development of the chick embryo have made it a preferred vertebrate model for over two millennia. nih.gov Techniques such as in ovo and ex ovo culturing, microinjection, and molecular imaging have further enhanced its utility in studying disease mechanisms and testing the effects of various substances. mdpi.comfrontiersin.org The chorioallantoic membrane (CAM) of the avian embryo, with its rich vascularization, is a widely used model for studying angiogenesis, tumor growth, and drug delivery systems. mdpi.comnih.gov

Overview of Primary Chemical Classes Present in Fertilized Avian Eggs

Fertilized avian eggs contain a rich and complex mixture of chemical compounds that provide the necessary resources for embryonic development. These constituents can be broadly categorized into several primary classes:

Proteins: Egg white (albumen) is a major source of high-quality proteins, including ovalbumin, ovotransferrin, ovomucoid, ovoglobulin, lysozyme (B549824), and ovomucin. poultryhub.org These proteins serve various functions, such as providing nutrients, protecting against microorganisms, and maintaining the physical properties of the egg. poultryhub.org Egg yolk also contains significant protein content, including phosvitin and lipovitellin, which are involved in nutrient storage and transport. nih.govresearchgate.net

Lipids: Lipids are the primary components of egg yolk, making up about 65% of its dry matter. cabi.org These include triglycerides, phospholipids (B1166683) (such as phosphatidylcholine and phosphatidylethanolamine), cholesterol, and free fatty acids. cabi.org These lipids serve as a crucial energy source for the developing embryo. almanac.com

Vitamins and Minerals: Avian eggs are a valuable source of essential vitamins and minerals required for embryonic growth and development. e-bookshelf.deresearchgate.net These include various fat-soluble and water-soluble vitamins, as well as minerals like calcium, phosphorus, zinc, copper, and iron. nih.govresearchgate.net The eggshell itself is a significant source of calcium carbonate, providing calcium for bone formation in the embryo. nih.govresearchgate.net

Carbohydrates: While present in smaller amounts compared to proteins and lipids, carbohydrates in the egg also contribute to the energy supply for the embryo. researchgate.net

Bioactive Peptides: Hydrolysis of egg proteins can yield bioactive peptides with various potential health-promoting properties, such as antioxidant, antimicrobial, and antihypertensive effects. mdpi.comnih.gov

Other Bioactive Molecules: Fertilized avian eggs contain a range of other bioactive molecules, including free radical scavengers and various signaling molecules necessary for development. mdpi.com The chemical composition of eggs, including volatile organic compounds (VOCs), changes throughout incubation and can even be influenced by factors like embryo sex. nih.govresearchgate.net

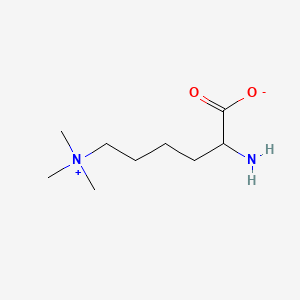

Within this complex mixture of bioactive constituents, specific compounds like Laminine have been identified and studied in the context of avian embryonic development. This compound, also known as 2-Amino-6-(trimethylazaniumyl)hexanoate, is an alpha-amino acid. nih.gov Research indicates the presence of laminin (B1169045) proteins and isoforms in avian embryonic tissues, such as the neural retina and heart and gizzard. jneurosci.orgnih.gov These molecules are recognized for their roles as cell-adhesion-mediating proteins and as substrates for elongating axons during neural development. jneurosci.orguni-muenchen.debiologists.com Laminin isoforms have been shown to influence neural crest cell attachment and migration in avian embryos. nih.govbiologists.com

The table below summarizes some of the primary chemical classes found in fertilized avian eggs:

| Chemical Class | Key Components | Primary Functions in Embryo Development |

| Proteins | Ovalbumin, Ovotransferrin, Ovomucoid, Ovoglobulin, Lysozyme, Ovomucin, Phosvitin, Lipovitellin | Nutrient supply, Antimicrobial defense, Structural integrity, Mineral binding |

| Lipids | Triglycerides, Phospholipids, Cholesterol, Fatty Acids | Energy source, Membrane components, Signaling molecules |

| Vitamins and Minerals | Various fat-soluble and water-soluble vitamins, Ca, P, Zn, Cu, Fe | Essential cofactors, Structural components, Metabolic processes |

| Carbohydrates | Glycans | Energy source |

| Bioactive Peptides | Derived from protein hydrolysis | Antioxidant, Antimicrobial, Antihypertensive effects |

| Other Bioactives | Free radical scavengers, Signaling molecules, Laminins | Cellular signaling, Tissue development, Cell adhesion, Axon guidance |

Academic Significance and Research Scope of These Constituents

The academic significance of studying the bioactive constituents of avian embryonic extracts lies in their fundamental roles in orchestrating embryonic development and their potential as sources of novel biomaterials and therapeutic agents. Research into these compounds contributes to a deeper understanding of developmental biology, cell signaling, and tissue formation.

The scope of research on these constituents is broad and includes:

Developmental Biology: Investigating how specific molecules, such as laminins, influence cell migration, differentiation, and tissue morphogenesis during embryogenesis. nih.govbiologists.comresearchgate.net

Biochemistry and Molecular Biology: Characterizing the structure, function, and interactions of the various proteins, lipids, and other bioactive molecules present in the egg.

Biomaterial Science and Tissue Engineering: Exploring the potential of egg components, such as eggshell membrane, egg white proteins, and egg yolk lipids, as natural and sustainable biomaterials for applications like wound healing and tissue regeneration. nih.gov

Nutraceutical and Pharmaceutical Research: Identifying and isolating bioactive compounds with potential health benefits, such as peptides with antioxidant or antimicrobial properties, for the development of functional foods and pharmaceuticals. e-bookshelf.denih.gov

Toxicology and Environmental Science: Utilizing the avian embryo model to assess the effects of various substances on development and to understand the mechanisms of toxicity. oup.comacs.org

Detailed research findings highlight the specific roles of individual constituents. For instance, studies on avian laminins have demonstrated their involvement in neural development, specifically in promoting neurite outgrowth and guiding axon elongation. jneurosci.orguni-muenchen.dejneurosci.org Different laminin isoforms found in avian tissues exhibit differential effects on cell behavior, suggesting specialized functions during development. nih.gov The interaction of avian neural crest cells with laminin isoforms, mediated by integrin receptors, underscores the importance of these molecules in cell adhesion and migration. nih.govbiologists.com

The accumulated knowledge about the developing chick, built over centuries of study, coupled with new molecular and genetic tools, continues to accelerate the discovery of normal developmental processes and disease mechanisms. nih.gov The avian embryo remains a tractable and valuable model for a wide range of biological investigations. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

2408-79-9 |

|---|---|

Molecular Formula |

C9H20N2O2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-amino-6-(trimethylazaniumyl)hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3 |

InChI Key |

MXNRLFUSFKVQSK-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Origin of Product |

United States |

Chemical Characterization and Isolation Methodologies

Protein and Peptide Fractionation Techniques from Egg Components

The fractionation of proteins and peptides from egg components, particularly egg white and yolk, relies on exploiting differences in their physicochemical properties such as size, charge, solubility, and specific binding affinities. A variety of techniques are utilized, often in combination, to achieve desired levels of purity and yield.

Electrophoretic Techniques

Electrophoresis separates charged molecules based on their differential migration in an electric field. These techniques are primarily used for analytical purposes to assess protein purity and molecular weight but can also be used for preparative separation on a smaller scale. mdpi.comnih.govencyclopedia.pub

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): SDS-PAGE is a common method for separating proteins based primarily on their molecular weight. Proteins are denatured and coated with SDS, giving them a uniform charge-to-mass ratio, so their migration is mainly determined by size. SDS-PAGE is frequently used to identify and analyze proteins in egg extracts and assess their purity. nih.govunib.ac.idfarmaciajournal.com Visualization of egg white proteins by SDS-PAGE typically shows major bands corresponding to proteins like ovalbumin (around 45 kDa) and ovotransferrin (around 75 kDa). unib.ac.idresearchgate.net

Isoelectric Focusing (IEF): IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. Proteins migrate through a pH gradient until they reach their pI. IEF can be used to resolve protein isoforms with subtle differences in charge. acs.org Free-flow electrophoresis and isoelectric focusing can be combined for preparative separation with high resolution. nih.govexplorationpub.com

Native-PAGE: Unlike SDS-PAGE, Native-PAGE separates proteins in their native conformation, preserving their biological activity. Separation is based on a combination of size, shape, and charge. acs.org

Electrophoretic methods are valuable for the analysis and characterization of egg proteins and protein fractions obtained through other separation techniques. nih.govfarmaciajournal.com

Membrane Separation and Precipitation Methods

Membrane separation techniques and precipitation methods are also employed in the fractionation of egg components, often as initial steps or in combination with chromatographic methods.

Membrane Separation: Techniques like ultrafiltration and membrane chromatography utilize semipermeable membranes to separate components based on size or other properties. Ultrafiltration can be used for concentrating protein solutions or for desalting after precipitation steps. mdpi.comnih.govmdpi.com Membrane separation technologies have been applied to egg white protein separation, although direct membrane separation may be less effective for complex mixtures due to similar molecular weights of some proteins. nih.gov Membrane chromatography combines aspects of membrane separation and chromatography. nih.govnih.gov

Precipitation Methods: Precipitation techniques separate proteins based on differences in their solubility or isoelectric point. Common methods include salting-out, organic solvent precipitation, and isoelectric point precipitation. mdpi.comnih.govmdpi.com Salting-out, often using neutral salts like ammonium (B1175870) sulfate, involves separating proteins in highly concentrated salt solutions. mdpi.comnih.govmdpi.com Organic solvent precipitation reduces protein solubility, but high concentrations can potentially damage proteins. mdpi.com Isoelectric point precipitation relies on the minimum solubility of a protein at its pI. nih.gov Precipitation methods are relatively simple and time-efficient but can be challenging to scale up for industrial production and may result in lower purity unless combined with other techniques. nih.govmdpi.com Precipitation is often used in conjunction with membrane separation technology for processes like desalting. mdpi.com

These methods provide complementary approaches for fractionating the complex mixture of proteins and peptides found in egg components.

Identification and Quantification of Specific Growth Factors in Egg Extracts

Fertilized egg extracts are known to contain various bioactive factors, including growth factors, which play crucial roles in cellular processes. Identification and quantification of these specific growth factors are essential for understanding the biological activity of such extracts. Techniques like ELISA and Western blotting are commonly used for this purpose.

Fibroblast Growth Factors (e.g., FGF-2)

Fibroblast Growth Factors (FGFs) are a family of signaling proteins involved in a wide range of biological processes, including cell growth, proliferation, and differentiation. FGF-2 (also known as basic FGF or bFGF) is one such growth factor that has been identified in fertilized avian egg extracts. lifepharm.comebay.comlifepharm.comaltheadistributor.com

Research has indicated the presence of FGF-2 in fertilized chicken egg whites and extracts. Studies analyzing fertilized chicken egg extracts have revealed the presence of active FGF-2. lifepharm.comlifepharm.comlongdom.org Quantification of FGF-2 in egg white flour of fertilized chicken using ELISA has reported levels of 219 ng/L. FGF-2 is considered a key bioactive growth factor found in fertilized avian eggs. lifepharm.comlifepharm.com

Transforming Growth Factors (e.g., TGF-β1)

Transforming Growth Factors (TGFs) are another family of growth factors involved in cell growth, differentiation, and immune function. TGF-β1 is a specific isoform that has been identified in egg extracts. lifepharm.comlongdom.org

Analysis of fertilized chicken egg extracts has revealed the presence of active Transforming Growth Factor β-1 (TGF-β1). longdom.org TGF is listed among the bioactive growth factors found in egg extracts. lifepharm.com

The identification and quantification of these and other growth factors in egg extracts provide insights into their potential biological effects and contribute to the understanding of the complex composition of these natural materials.

Platelet-Derived Growth Factors (e.g., PDGF-BB)

Platelet-Derived Growth Factor (PDGF) is a protein known to play a key role in regulating cell growth and division lifepharm.comresearchgate.net. Specifically, PDGF-BB is a dimeric isoform that can stimulate cell proliferation and is involved in processes such as tissue repair and the activation of hepatic stellate cells nih.govnih.govnih.govsnu.ac.kr. Laminine supplements are reported to contain bio-active growth factors, including platelet-derived growth factor, intended to stimulate cell growth and repair lifepharm.com. Research indicates that PDGF-BB can significantly increase the proliferation of human mesenchymal stromal cells (MSCs) in culture media researchgate.net. The binding of PDGF-BB to its receptor, PDGFR, leads to receptor phosphorylation and the activation of downstream signaling molecules crucial for regulating cell phenotypes snu.ac.kr.

Epidermal Growth Factors (e.g., EGF)

Epidermal Growth Factor (EGF) is a protein that stimulates cell growth and differentiation by binding to its receptor, EGFR lifepharm.com. EGF is considered vital for the development of certain stem cells, including epidermal and neural stem cells lifepharm.com. It is also recognized for its role in wound healing and tissue repair wikipedia.orgaip.orgisciii.esresearchgate.net. This compound supplements are described as containing bioactive growth factors, and EGF is listed among the types of growth factors found in human platelet lysate, a source of bioactive molecules that could be relevant to such supplements lifepharm.comresearchgate.net. Recombinant human EGF (rhEGF), also known as nepidermin, is a form used in medical applications to promote wound healing wikipedia.org.

Insulin-like Growth Factors (e.g., IGF-1)

Insulin-like Growth Factor-1 (IGF-1) is a polypeptide that plays a significant role in cell growth, proliferation, and survival by inhibiting apoptosis isciii.es. IGF-1, along with PDGF-BB, can stimulate the proliferation of hepatic stellate cells nih.gov. Elevated expression of the IGF-1 receptor (IGF-1R) is associated with processes like DNA synthesis, cell migration, and tissue invasion amegroups.org. While the search results indicate that this compound contains bioactive growth factors lifepharm.com, a direct confirmation of IGF-1 within the specific this compound supplement was not explicitly found in the provided snippets, although IGF is mentioned as a growth factor present in human platelet lysate researchgate.net. IGF-1 has important metabolic effects on vascular smooth muscle tissues and is involved in managing cell contraction and relaxation longdom.org.

Amino Acid and Oligopeptide Profiling Techniques

Amino acid and oligopeptide profiling techniques are employed to identify and quantify the individual amino acids and short peptide chains present in a sample. Given that "this compound" is described as containing marine and phyto proteins lifepharm.com, as well as potentially being related to extracts containing amino acids like the marine amino acid this compound researchgate.netekb.eg, these techniques would be crucial for its characterization. Extracts from marine organisms, such as certain algae, are known to contain bioactive amino acids and peptides researchgate.netsci-hub.se. Analytical procedures for characterizing bioactive compounds from sources like seaweed often involve separation methods such as chromatography to isolate components before identification researchgate.net.

Advanced Analytical Techniques for Bioactive Compound Characterization

Mass Spectrometry (e.g., LC-MS/MS, Ion Mobility MS)

Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS/MS), is a powerful tool for analyzing the complex chemical composition of biological extracts, including those from fertilized eggs. LC-MS/MS allows for the separation of components by chromatography before they are introduced into the mass spectrometer for mass analysis and fragmentation, enabling identification and quantification of individual molecules. nih.govnih.gov Studies on fertilized egg extracts have utilized LC-MS/MS to identify and characterize proteins and peptides. For instance, LC-MS results showed that a purified protein from fertilized eggs was highly similar to ovalbumin. nih.gov The analysis involved parameters such as separation on a C18 reversed phase column, with mobile phases of 0.1% formic acid in water and acetonitrile, and a gradient elution. nih.gov MS/MS spectra were acquired in positive ion mode, with specific settings for capillary voltage, cone gas flow, source temperature, and collision-induced dissociation (CID). nih.gov

Proteomic approaches using LC-MS/MS have been applied to analyze protein profiles in fertilized eggs and egg components, such as eggshell membranes. nih.govnih.gov These studies have identified numerous proteins, including those inherent to egg white (like ovalbumin, ovotransferrin, and lysozyme) and proteins associated with various biological functions. nih.gov Data-dependent acquisition (DDA) and data-independent acquisition (DIA) are common strategies in LC-MS/MS for proteomic analysis, allowing for the identification and quantification of proteins based on their constituent peptides. mdpi.comnih.gov

Research findings using mass spectrometry on fertilized egg components include the identification of specific proteins and peptides. For example, a study on fertilized egg yolk extract (FEYE) used LC-MS/MS analysis to study protein components related to lipid metabolism. scispace.com Another study identified a peptide from hen egg lysozyme (B549824) (amino acids 46-61) with a specific sequence (NTDGSTDYGILQINSR) and molecular weight, characterized by mass spectrometry. nih.gov

Molecular and Cellular Biological Roles of Avian Egg Derived Bioactive Components

Mechanisms of Cellular Proliferation and Differentiation Modulation

Avian egg-derived components have been shown to influence cellular proliferation and differentiation, fundamental processes in development and tissue homeostasis. Studies indicate that these components can stimulate the growth and activity of various cell types.

Stem Cell Regulation (e.g., human mesenchymal stem cells, umbilical cord MSCs)

Fertilized avian egg extract is reported to contain Fibroblast Growth Factor-2 (FGF-2), a bioactive molecule that has been demonstrated to stimulate various cell types, including certain types of stem cells, to promote regeneration and tissue repair. lifepharm.comaltheadistributor.comscribd.commylifepharm.comslideshare.net FGF is considered crucial for facilitating stem cell generation. altheadistributor.com FGF-2 is also claimed to support stem cell production. slideshare.netslideshare.net Research involving avian-derived mesenchymal stem cell (AMSC)-derived extracellular vesicles has shown enhanced proliferation of human skin fibroblasts and human follicle dermal papilla cells. nih.gov Mesenchymal stem cells (MSCs) from sources such as the umbilical cord are known for their high proliferative capability and multilineage differentiation potential, making them relevant in regenerative medicine. frontiersin.org

Fibroblast Proliferation and Migration

A proprietary fertilized chicken egg extract has been shown to significantly upregulate the proliferation of cultured human dermal fibroblasts. longdom.orglongdom.orgomicsonline.org Quantitative studies revealed a statistically significant upregulation in their proliferation rate, ranging from 60% to 70%. longdom.orglongdom.org Furthermore, this extract has been observed to duplicate the migration abilities of these fibroblasts in a cell culture scratch assay. longdom.orglongdom.orgomicsonline.org These effects were noted when using 0.5-1% solutions of the egg extract. longdom.orglongdom.org The ability of egg components to regulate the survival and growth of fibroblasts in vitro has been recognized. tandfonline.com Fibroblasts are key mesenchymal cells responsible for the synthesis and remodeling of the extracellular matrix. nih.gov

Below is a table summarizing the observed effects of a proprietary fertilized chicken egg extract on human dermal fibroblasts:

| Cellular Process | Observed Effect (vs. Control) | Magnitude of Change | Source |

| Fibroblast Proliferation | Upregulation | 60-70% increase | longdom.orglongdom.org |

| Fibroblast Migration | Duplication | 2x increase | longdom.orglongdom.org |

Oocyte Maturation and Embryonic Development

The avian egg is inherently composed to support cellular activity and biological growth necessary for nurturing a chicken embryo, containing all essential nutrients and possessing an ideal composition for this purpose. mdpi.commsstate.edu The initial development of the avian embryo commences in the blastoderm. msstate.edu The yolk and albumen components of the egg are prepared to sustain the growing embryo throughout its development. msstate.edu Cell division initiates early in the process of avian embryonic development. msstate.edu Oocyte maturation in vertebrates is a critical process involving the exit from meiotic arrest and significant cytoplasmic reorganization, ultimately leading to the oocyte becoming competent for fertilization. frontiersin.orgnih.gov The proper maturation of both male and female gametes is fundamental for successful fertilization and the subsequent early embryonic divisions. frontiersin.org Factors accumulated in the egg during oogenesis, known as maternally-loaded factors, are essential for the acquisition of oocyte and egg developmental competence, thereby ensuring the production of viable embryos. nih.gov Specific components within the egg, such as albumen volume and glucose concentration, have been shown to play a role in the early stages of avian embryonic development, particularly between 3 and 14 hours post-ovulation. google.com Biotin, a vitamin found in egg white, is also involved in crucial metabolic processes, including cell proliferation and differentiation during embryogenesis. biologists.com

Regulation of Extracellular Matrix Remodeling and Synthesis

Fertilized avian egg extract has been shown to promote the production of new extracellular matrix (ECM) components. longdom.orglongdom.orgomicsonline.org ECM remodeling is a vital process in the avian reproductive system, notably within ovarian follicles. mdpi.comanimbiosci.org Enzymes such as matrix metalloproteinases (MMPs) are known to play key roles in the degradation and re-synthesis of the ECM. mdpi.comanimbiosci.org

Collagen, Elastin (B1584352), and Fibronectin Deposition

Studies have demonstrated that avian egg extract leads to a higher synthesis of fibronectin and the deposition of mature, cross-linked elastin and collagen. longdom.orglongdom.orgomicsonline.org Specifically, research findings indicate a statistically significant increase in the synthesis of fibronectin and the deposition of elastin and collagen, showing a 2 to 4 times higher rate compared to untreated control groups. longdom.orglongdom.org Fertilized avian egg extract contains growth factors such as FGF-2, TGF, and PDGF, which are considered key in the development of ECM components including collagen, elastin, and fibronectin. prnewslink.net FGF-2, present in Laminine, is reported to stimulate cells to produce collagen and elastin in various tissues, including skin and blood vessels. lifepharm.com The eggshell membrane itself is composed of proteins that resemble components of the human ECM, such as collagen types I, V, and X, as well as fibronectin. mdpi.comnih.gov Furthermore, solubilized eggshell membrane has been suggested to facilitate the synthesis of type III collagen and improve the elasticity of human skin. mdpi.com Extracellular vesicles derived from avian mesenchymal stem cells have also been shown to enhance the expression of collagen (COL1A1, COL3A1) and elastin (ELN) in human skin fibroblasts. nih.gov

Modulation of Matrix Cross-linking Enzymes (e.g., Lysyl Oxidase)

Fertilized avian egg extract contains Lysyl oxidase (LOX), an enzyme identified as a natural matrix cross-linker. longdom.orglongdom.orgomicsonline.org LOX plays a key role in joining fibers together in the body. prnewslink.net It functions as a collagen crosslinking enzyme, essential for building strong fibers of both collagen and elastin. lifepharm.com Copper is an important component of lysyl oxidase, facilitating collagen cross-linking, as observed in the formation of the eggshell membrane. researchgate.net Genes responsible for encoding lysyl oxidase homologs (LOXL1, LOXL2, and LOXL3) are found to be over-expressed in the white isthmus of the hen oviduct, the specific region where eggshell membranes are formed, suggesting their involvement in the formation of these fibers. nih.gov

Bioactive Components and Associated Information

| Component Name | Nature | PubChem CID (if applicable) |

| Fibroblast Growth Factor (FGF, FGF-2) | Protein | - |

| Transforming Growth Factor (TGF) | Protein | - |

| Platelet-Derived Growth Factor (PDGF) | Protein | - |

| Lysyl Oxidase (LOX) | Enzyme (Protein) | - |

| Interleukin Receptor-1 Antagonist Protein (IRAP) | Protein | - |

| Collagen | Protein | - |

| Elastin | Protein | - |

| Fibronectin | Protein | - |

| Biotin | Small Molecule | 171505 |

| Amino Acids (profile of 22+) | Small Molecules | (Individual CIDs vary) |

Signal Transduction Cascades Mediated by Growth Factors

Avian egg components have been explored for their potential to influence cellular signal transduction pathways, particularly those mediated by growth factors. The avian egg contains various molecules essential for embryonic development, including extracellular growth factors and other components of signal transduction chains. cambridge.orgcabi.org These components can interact with cellular receptors, triggering intracellular cascades that regulate diverse cellular functions.

Receptor Tyrosine Kinase Activation

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a crucial role in mediating cellular responses to growth factors, hormones, and other signaling molecules. Upon binding of a ligand, RTKs undergo dimerization and autophosphorylation of tyrosine residues within their intracellular domains, leading to the activation of downstream signaling pathways. Studies, particularly in the context of egg activation in species like Xenopus and sea urchins, have demonstrated that protein tyrosine kinase pathways contribute to cellular activation processes, including the release of intracellular calcium. nih.govbiorxiv.orgresearchgate.net While research directly linking specific avian egg-derived peptides to the activation of canonical growth factor RTKs in mammalian systems is ongoing, the presence of growth factors and signaling components in eggs suggests a potential for such interactions. cambridge.orgcabi.org

Intracellular Signaling Pathways (e.g., RAS-MAPK pathway)

Downstream of RTK activation, various intracellular signaling pathways are engaged. The RAS-MAPK (Mitogen-Activated Protein Kinase) pathway is a key cascade involved in regulating cell proliferation, differentiation, and survival. Components of this pathway are vital for eukaryotic cells to process external stimuli. aacrjournals.org Research indicates that bioactive peptides, including those derived from eggs, can influence MAPK signaling. For instance, the egg white ovotransferrin-derived peptide IRW has been shown to improve insulin (B600854) sensitivity in skeletal muscle cells by down-regulating the activation of p38 and JNK1/2, components of the MAPK pathway, in cells treated with TNF-α. nih.govresearchgate.net While the direct activation of the RAS-MAPK pathway by egg components requires further detailed investigation, the modulation of MAPK signaling by egg-derived peptides highlights their potential impact on fundamental cellular processes.

Anti-Inflammatory and Immunomodulatory Effects

Avian egg-derived peptides and proteins possess anti-inflammatory and immunomodulatory properties, suggesting their potential role in regulating immune responses and mitigating inflammation. mdpi.comnih.govbioseutica.comnih.govnih.gov These effects can be mediated through various mechanisms, including the modulation of cytokine production and interaction with immune cells.

Modulation of Cytokine Production (e.g., Interleukin Receptor-1 Antagonist Protein)

Cytokines are signaling molecules that play a critical role in regulating immunity and inflammation. Avian egg components have been shown to influence the production of various cytokines. For example, egg white peptides have been demonstrated to decrease the levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-α (TNF-α) in experimental models of inflammation. nih.govnih.gov

Some egg components may also modulate the balance between pro-inflammatory and anti-inflammatory mediators. Interleukin-1 Receptor Antagonist (IL-1Ra) is a protein that blocks the activity of interleukin-1, a key mediator of inflammation. While direct evidence of a protein identical to mammalian IL-1Ra in avian eggs is not explicitly detailed in the provided search results, the broad immunomodulatory effects observed, including the suppression of pro-inflammatory cytokines and potential promotion of anti-inflammatory responses, suggest that egg components can influence the complex network of cytokine signaling. nih.govfrontiersin.org Studies on egg white proteins like ovalbumin and ovomucin have shown their ability to modulate cytokine production by immune cells such as macrophages and T cells. nih.govmdpi.com

Antioxidant Activities of Egg-Derived Peptides and Proteins

Avian egg proteins and their derived peptides are recognized for their significant antioxidant properties. nih.govmdpi.commdpi.comnih.govresearchgate.netmdpi.compublisherspanel.comencyclopedia.puboup.com These antioxidants play a crucial role in protecting cells and tissues from damage caused by reactive oxygen species (ROS) and free radicals, which are implicated in various chronic diseases and oxidative stress. mdpi.comnih.govoup.com

Free Radical Scavenging Mechanisms

One of the primary mechanisms by which egg-derived peptides and proteins exert their antioxidant effects is through the scavenging of free radicals. nih.govmdpi.comnih.govmdpi.combiologists.com Various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity tests, are used to evaluate this capacity. mdpi.commdpi.compublisherspanel.com

Egg proteins like ovalbumin, ovotransferrin, lysozyme (B549824), and phosvitin, as well as peptides derived from their enzymatic hydrolysis, have demonstrated significant free radical scavenging activity. mdpi.commdpi.comnih.gov For example, peptides obtained from egg yolk protein hydrolysates have shown strong DPPH and hydroxyl radical scavenging activities. mdpi.compublisherspanel.com Specific amino acid sequences within these peptides, particularly the presence of hydrophobic amino acids and aromatic residues like tryptophan and tyrosine, contribute to their radical scavenging abilities. mdpi.comnih.gov These peptides can donate hydrogen atoms or electrons to stabilize free radicals, thus terminating chain reactions that lead to oxidative damage. mdpi.com

Besides direct radical scavenging, egg-derived antioxidants can also act through other mechanisms, including chelating pro-oxidative transition metal ions (such as iron), inactivating reactive oxygen species, and reducing hydroperoxides. mdpi.comnih.gov Some eggshell membrane protein hydrolysates have been shown to elevate the activity of endogenous antioxidant enzymes like glutathione (B108866) S-transferase (GSH) through up-regulation of mRNA expression, further contributing to cellular defense against oxidative stress. mdpi.com

The antioxidant activity of egg proteins can be enhanced after enzymatic hydrolysis, suggesting that bioactive peptides with increased potential are released during this process. mdpi.comencyclopedia.pub

Antioxidant Activity of Egg Yolk Peptide Mixture mdpi.com

| Assay Method | Activity Value (average ± standard deviation) |

| DPPH Radical Scavenging | 1776.66 ± 32.99 |

| ABTS Radical Scavenging | 390.43 ± 8.92 |

| FRAP (Ferric Reducing) | 16.45 ± 0.19 |

Regulation of Endogenous Antioxidant Systems (e.g., NRF2 pathway)

Oxidative stress is a significant factor in the pathogenesis of various diseases, including cardiovascular conditions. eurekalert.org Natural compounds that can enhance the body's endogenous antioxidant defense mechanisms are of interest for their potential therapeutic benefits. Avian egg-derived peptides have demonstrated antioxidant properties through multiple pathways, such as scavenging free radicals, chelating metal ions, and activating antioxidant enzymes and non-enzymatic systems. mdpi.com

Research indicates that egg-derived peptides can influence cellular antioxidant systems, including the Keap1-NRF2 pathway. The NRF2-ARE (Antioxidant Response Element) signaling pathway is a crucial regulator of cellular resistance to oxidative stress, controlling the expression of numerous antioxidant and detoxification genes. nih.govjmb.or.kr Studies have explored the ability of egg-derived peptides to activate this pathway.

For instance, peptides derived from eggshell membrane have been shown to improve antioxidant enzyme activity and glutathione synthesis against oxidative damage in cells. pan.olsztyn.pl Specifically, a peptide fraction with a molecular weight below 3 kDa derived from hatched eggshell membrane hydrolysate demonstrated the ability to increase cell viability and ameliorate oxidative stress in hydrogen peroxide-induced human chondrocytes. This effect was potentially mediated through the activation of the cellular Keap1/NRF2/HO-1 pathway. nih.gov

Furthermore, specific tri-peptides derived from eggs, namely Asp-Lys-Lys (DKK) and Asp-Asp-Trp (DDW), have been identified as potential inhibitors of the Keap1-NRF2 interaction. rsc.org By directly inhibiting the binding of the Keap1 Kelch domain to the NRF2 peptide, these egg-derived peptides can promote the survival of cells treated with hydrogen peroxide and upregulate the activity of key antioxidant enzymes like catalase and superoxide (B77818) dismutase. rsc.org This suggests a mechanism by which these peptides can exert antioxidant effects and protect cells from oxidative damage.

Egg yolk peptides have also been shown to upregulate glutathione synthesis and antioxidant enzyme activities in models of intestinal oxidative stress. acs.org These peptides increased the expression and activity of enzymes involved in glutathione synthesis and significantly increased the activities of antioxidant enzymes, such as catalase and glutathione S-transferase, leading to a reduction in protein and lipid oxidation. acs.org

The antioxidant effects of natural peptides primarily involve the regulation of redox signaling pathways, including the activation of the NRF2 pathway and the inhibition of the NF-κB pathway. mdpi.com

Antimicrobial and Antihypertensive Properties of Egg-Derived Peptides

Avian egg proteins and their derived peptides possess a range of biological activities, including antimicrobial and antihypertensive properties. nih.gov These properties contribute to the potential use of egg-derived components as functional food ingredients.

Antimicrobial Properties: Eggs contain several proteins with inherent antimicrobial activities, such as lysozyme and ovotransferrin, which are part of the egg's natural defense system. cabi.org Enzymatic hydrolysis of these proteins can release peptides with enhanced or broader antimicrobial activity. cabi.org

Studies have shown that egg white hydrolysates and peptides derived from them exhibit potent antimicrobial activity against various bacteria, including those involved in infections like acne and antibiotic-resistant strains such as MRSA. nih.govresearchgate.netnih.gov The proposed mechanism of action for some of these peptides involves the disruption of the bacterial cell membrane. nih.govresearchgate.net For example, alkaline hydrolysis of hen egg whites has been reported to generate short peptides that inhibit the growth of Cutibacterium acnes, Staphylococcus aureus, and MRSA. researchgate.net

Egg yolk is also a source of peptides with antimicrobial properties. mdpi.com Peptides derived from pepsin-hydrolyzed egg yolks have demonstrated antibacterial activity against bacteria like Staphylococcus aureus and Salmonella typhimurium. nih.gov These peptides can induce DNA leakage and cause the disintegration of cell membranes. nih.gov

Specific peptides released by enzymatic hydrolysis of hen egg white lysozyme have shown bacteriostatic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, broadening the antimicrobial spectrum of the original protein. nih.gov

Antihypertensive Properties: Hypertension is a major risk factor for cardiovascular diseases, and bioactive peptides derived from food proteins are being explored as natural alternatives to pharmaceutical treatments. eurekalert.orgmdpi.com Egg proteins are recognized as a source of peptides with antihypertensive effects, primarily through the inhibition of the Angiotensin I-Converting Enzyme (ACE). researchgate.netnih.govualberta.ca ACE plays a key role in the renin-angiotensin system (RAS) by converting angiotensin I to the vasoconstrictor angiotensin II. eurekalert.orgscielo.br

ACE-inhibitory peptides are commonly derived from egg white proteins like ovalbumin, ovotransferrin, and lysozyme, often produced through controlled enzymatic hydrolysis. nih.govmdpi.commaxapress.com Several ACE-inhibitory peptides have been identified from egg protein hydrolysates. For instance, peptides such as RVPSL, QIGLF, and others derived from egg white proteins have shown ACE inhibitory activity in vitro and antihypertensive effects in spontaneously hypertensive rats (SHRs). mdpi.commaxapress.commedcraveonline.com

Besides ACE inhibition, egg-derived antihypertensive peptides may also exert their effects through other mechanisms, including promoting vasodilation by stimulating the endothelial nitric oxide synthase (eNOS) pathway and modulating the RAS by upregulating ACE2 expression. mdpi.commaxapress.commedcraveonline.comnih.gov ACE2 is an enzyme that counteracts the effects of ACE by converting angiotensin II into the vasodilator angiotensin-(1-7). mdpi.comnih.gov An egg white-derived tripeptide, IRW (Ile-Arg-Trp), has been shown to reduce blood pressure in SHRs and can enhance ACE2 mRNA expression. mdpi.commedcraveonline.comnih.gov

Different enzymatic hydrolysis conditions and the source within the egg (white or yolk) can influence the type and activity of the resulting antihypertensive peptides. mdpi.comunl.edu Studies have evaluated the ACE inhibitory activity of hydrolysates from whole eggs, egg white, and egg yolk, highlighting the potential of these sources for generating antihypertensive peptides. mdpi.comunl.edu

Data Table: Examples of Bioactive Peptides from Eggs

| Source | Peptide Sequence (Examples) | Reported Activity |

| Egg White | RVPSL | ACE Inhibition, Antihypertensive mdpi.commedcraveonline.com |

| Egg White | QIGLF | ACE Inhibition mdpi.compan.olsztyn.pl |

| Egg White | IRW (Ile-Arg-Trp) | Antihypertensive (ACE2 upregulation, eNOS pathway) mdpi.commedcraveonline.comnih.gov |

| Egg White | DKK (Asp-Lys-Lys) | NRF2 pathway activation (Keap1 inhibition) rsc.org |

| Egg White | DDW (Asp-Asp-Trp) | NRF2 pathway activation (Keap1 inhibition) rsc.org |

| Egg White | PK8, EE9, RP8 | Antimicrobial, Anti-inflammatory nih.govresearchgate.netnih.gov |

| Egg Yolk | KGGDLGLFEPTL | Antimicrobial (S. aureus) nih.gov |

| Egg Yolk | (Various, from phosvitin) | Antioxidant (Glutathione synthesis, enzyme activity) acs.orgacs.org |

| Eggshell Membrane | (Peptides < 3 kDa) | Antioxidant (NRF2/HO-1 pathway) nih.gov |

Compound Names and PubChem CIDs:

Biosynthetic Pathways and Developmental Significance in Avian Embryogenesis

Synthesis and Accumulation Dynamics of Bioactive Molecules During Embryonic Incubation

The fertilized avian egg is a dynamic system where the concentration and activity of various bioactive molecules change significantly throughout incubation. Fertilized hen eggs are known to be rich in a variety of bioactive ingredients. researchgate.net, nih.gov Research has aimed to identify and characterize these components, such as antioxidant proteins, which show varying radical scavenging abilities during the 20 days of incubation. nih.gov For instance, the protein extracted from fertilized eggs on day 16 of incubation demonstrated higher antioxidant capacity compared to other days. nih.gov A specific antioxidant protein with a molecular weight of 43.22 kDa, named D2-S, was purified from 16-day-old incubated fertilized eggs and showed high similarity in amino acid sequence to ovalbumin. nih.gov

The egg white, making up a significant portion of the egg's weight and protein content, contains over 150 proteins, categorized as main and minor proteins. mdpi.com These proteins, along with carbohydrates, vitamins, and minerals, contribute to the developing embryo's environment. mdpi.com The thick albumen, a part of the egg white, directly surrounds the yolk and provides stability, while the thin albumen provides moisture to the developing embryo. mdpi.com

The synthesis and accumulation of these bioactive molecules are intrinsically linked to the physiological processes occurring within the egg during incubation. The fertilized egg contains all the proteins, lipids, vitamins, minerals, and growth factors required by the developing embryo. eurekaselect.com These components are provisioned by the hen during egg formation, and their availability and modification during incubation are critical for successful development.

Data regarding the dynamic changes in specific bioactive molecules during incubation can illustrate these accumulation dynamics. For example, studies on antioxidant activity show a notable increase after day 7 of incubation, peaking around day 16. researchgate.net

| Incubation Day | DPPH Radical Scavenging Activity (%) |

| Before Day 7 | No significant change |

| After Day 7 | Continuously increased |

| Day 16 | Maximum (37.89 ± 3.60) |

This suggests a regulated synthesis or activation of antioxidant compounds as the embryo develops.

Role of Specific Constituents in Early Embryonic Morphogenesis and Organogenesis

Specific chemical constituents within the fertilized avian egg play critical roles in guiding the complex processes of morphogenesis and organogenesis. Growth factors, in particular, are key signaling molecules involved in these developmental events.

Fibroblast Growth Factors (FGFs) are involved in cell proliferation and morphogenesis in the earliest stages of embryonic development. mdpi.com FGFs can initiate feather placode formation and enhance feather density in developing chicken skin. mdpi.com Mutations in genes like FGF20 can lead to severe developmental defects, such as the loss of feathers and foot scales, highlighting the essential role of FGF signaling in the proper formation of epidermal appendages. mdpi.com FGF signaling also appears necessary for the normal specification of retinal cell types and the proliferation of precursor cells in the developing vertebrate retina. biologists.com

Transforming Growth Factor Beta (TGF-β) is another crucial growth factor found in eggs that has a potential role in embryonal development and cellular differentiation. nih.gov TGF-β signaling is activated by contractile forces acting on myotendinous junctions and induces the expression of transcription factors that drive tenocyte fate by promoting collagen transcription, essential for tendon development. elifesciences.org

Platelet Derived Growth Factor (PDGF) is also present in fertilized avian egg extracts. lifepharm.com While some studies in amphibian development showed PDGF to be inactive as an inducer of mesodermal and endodermal pathways, its specific roles in avian embryogenesis, particularly in conjunction with other growth factors, warrant further investigation. biologists.com

Beyond growth factors, other proteins and peptides contribute to embryonic development. Laminin (B1169045), a major noncollagenous glycoprotein (B1211001) of basal laminae, plays structural and signaling roles in embryogenesis. nih.gov, semanticscholar.org Laminin is a key component of the extracellular matrix and is found in the basement membranes of normal tissues. researchgate.net While not appearing to play a primary role in the regulation of tissue remodeling during somite formation, laminin may participate in cell positioning and stabilizing epithelial structures. researchgate.net, semanticscholar.org Studies in mice lacking the laminin α5 chain, which is present in basal laminae of early somite stage embryos and later restricted to specific basal laminae like those of the surface ectoderm, showed severe developmental defects, including neural tube closure defects and limb deformities, underscoring the importance of specific laminin isoforms in embryogenesis. nih.gov, semanticscholar.org

Insulin-like Growth Factor I (IGF-I) activity has also been found to be stored in the yolk of the avian egg. nih.gov Growth factors of maternal origin, like IGF-I, incorporated into the egg may play a role in the early phases of embryo growth and differentiation. nih.gov

Antimicrobial peptides are also present in hen eggs and the reproductive tract, serving as components of innate immunity to protect the developing embryo from microbial aggression. researchgate.net These peptides exhibit activity against bacteria, fungi, and viruses. researchgate.net

Influence of Genetic and Environmental Factors on Constituent Composition

The chemical composition of avian eggs, including the levels of bioactive molecules, is influenced by both genetic and environmental factors. mdpi.com, psu.edu, researchgate.net, journalijar.com, jst.go.jp

Genetic differences between breeds and strains of chickens can significantly affect various egg characteristics, including the amino acid content of the yolk and albumen. mdpi.com, psu.edu Studies have reported significant effects of breed/strain on yolk and albumen amino acids. mdpi.com, psu.edu Genetic factors can influence the relative proportion of yolk and albumen, albumen quality, total protein content, and the deposition of metabolic products in the eggs. researchgate.net, psu.edu There is evidence for a genetic influence on these chemical components. researchgate.net, psu.edu Genetic variation in poultry egg-laying performance, including egg size and yolk and protein composition, is a complex trait involving multiple genes.

Environmental factors, such as feed composition, rearing systems, temperature, and stress, also have a significant impact on egg quality and composition. mdpi.com, poultryproducer.com, researchgate.net, journalijar.com, jst.go.jp Feed composition, including the use of fermented feed, can affect egg amino acid profiles, potentially mediated through changes in the intestinal environment and microbiota of the hen. mdpi.com Rearing systems (e.g., cage vs. barn) have also shown significant effects on altering yolk and albumen amino acids. mdpi.com High environmental temperatures can adversely affect egg production, egg size, and hatchability. poultryproducer.com, researchgate.net Nutritional conditions and disease can also impact egg internal quality. researchgate.net, jst.go.jp

The interplay between genetic and environmental factors is crucial in determining the final composition of the egg and, consequently, the availability of bioactive molecules for the developing embryo. Understanding these influences is important for optimizing egg quality and potentially enhancing the developmental environment for the avian embryo.

Advanced Research Methodologies and Experimental Models

In Vitro Cell Culture Models for Bioactivity Assessment (e.g., dermal fibroblasts, various stem cell lines)

In vitro cell culture models are fundamental for assessing the bioactivity of egg-derived components. These models provide a controlled environment to study cellular responses to these compounds. Dermal fibroblasts are frequently used to investigate effects on skin regeneration and wound healing, given their crucial role in extracellular matrix (ECM) production, including collagen and laminin (B1169045) synthesis nih.gov. Studies have shown that peptides derived from laminin can stimulate collagen synthesis in cultured human dermal fibroblasts mdpi.comrsc.org.

Various stem cell lines, including human pluripotent stem cells (hPSCs) and human mesenchymal stem cells (hMSCs), are also employed to explore the impact of egg-derived materials on cell differentiation, proliferation, and attachment nsf.govbiolamina.com. For instance, eggshell-derived calcium phosphate (B84403) scaffolds seeded with hMSCs have demonstrated enhanced proliferation, metabolic activity, and differentiation towards an osteoblast lineage in vitro nsf.gov. Recombinant full-length laminin-521, an important ECM protein, has been shown to critically support stem cell survival and development in culture, mimicking the natural stem cell niche biolamina.com. Specific laminin α5 substrates have also been found to promote the survival, network formation, and functional development of hPSC-derived neurons in vitro nih.gov.

These models allow for detailed observation and quantification of cellular behaviors, providing insights into the potential therapeutic effects of egg-derived compounds at the cellular level.

Molecular Biology Techniques (e.g., Gene Expression Analysis by RT-qPCR, Western Blotting)

Molecular biology techniques are essential for investigating the cellular mechanisms influenced by egg-derived components. Real-time quantitative polymerase chain reaction (RT-qPCR) is commonly used to analyze gene expression levels, providing information on how these compounds affect the transcription of specific genes bohrium.commdpi.comspandidos-publications.com. For example, RT-qPCR has been used to assess the expression of EMT markers and stem cell markers in glioblastoma neurospheres treated with substances affecting laminin receptor expression mdpi.com. It has also been employed to analyze the mRNA levels of proteins like Kir4.1 and aquaporin-4 in studies investigating the impact of laminin subunit deletions plos.org.

Western blotting is a key technique for quantifying protein levels, offering insights into the translational and post-translational effects of egg-derived substances bohrium.commdpi.comspandidos-publications.com. This method allows researchers to determine if changes in gene expression observed by RT-qPCR translate into corresponding changes in protein abundance. Western blotting has been used to examine the protein levels of laminin α5 in studies on epidural fibrosis spandidos-publications.com and to assess the expression of proteins like Kir4.1 and aquaporin-4 in laminin knockout mice plos.org. The combined use of RT-qPCR and Western blotting provides a more comprehensive understanding of the molecular pathways affected.

Proteomic and Metabolomic Approaches for Comprehensive Characterization

Proteomic and metabolomic approaches offer comprehensive views of the proteins and metabolites present in egg-derived components and the biological systems they interact with mdpi.comresearchgate.netnih.gov. Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization. Quantitative proteomic analysis has been used to reveal metabolic alterations and changes in extracellular matrix protein expression in biological samples, such as muscle tissue deficient in laminin α2 chain researchgate.netnih.gov.

Metabolomics focuses on the global study of metabolites, the small molecules involved in metabolic processes. Liquid chromatography-mass spectrometry (LC-MS) is a common technique used in metabolomics to identify and quantify metabolites in a sample peerj.comfrontiersin.org. Integrative proteomic and metabolomic analyses can provide a more complete picture of the biological impact of egg-derived substances by linking changes at the protein level to alterations in metabolic pathways peerj.comfrontiersin.org. These approaches are valuable for characterizing the complex composition of egg-derived materials and understanding their effects on cellular and tissue metabolism.

Bioinformatic Tools for Pathway Analysis and Target Prediction

Bioinformatic tools are indispensable for analyzing the large datasets generated by molecular biology, proteomic, and metabolomic studies. Pathway analysis tools help researchers understand which biological pathways are significantly affected by the observed changes in gene expression, protein levels, or metabolite profiles sri.comfrontiersin.orgreactome.org. These tools utilize extensive databases of known biological pathways and molecular interactions to identify enriched pathways within the experimental data. Examples of such tools include Ingenuity Pathway Analysis (IPA) and Reactome frontiersin.orgreactome.org.

Bioinformatics can also be used for target prediction, identifying potential molecular targets through the analysis of biological data mdpi.com. In silico models, such as those used for predicting the bioactivities of egg-derived peptides based on their structure-activity relationships, are gaining interest mdpi.comoup.com. Tools like PeptideCutter, PeptideRanker, and Pepsite2 have been utilized to study the link between the structure of egg-derived peptides and their potential activities mdpi.com. Molecular docking and molecular dynamics simulations can further examine the mechanisms of biological activity for peptides with defined structures mdpi.com.

Development of Biocompatible Scaffolds and Biomaterials Incorporating Egg-Derived Components for Tissue Engineering Research

Egg-derived components are increasingly being investigated for their potential in tissue engineering due to their biocompatibility, biodegradability, and inherent bioactivity spandidos-publications.comnih.gov. Various parts of the egg, including the eggshell (ES), eggshell membrane (ESM), egg white (EW), and egg yolk (EY), are being explored as potential biomaterials nsf.govresearchgate.netnih.gov.

The eggshell, rich in calcium carbonate, is a promising source for generating hydroxyapatite, a key component of bone, making it relevant for bone tissue engineering nsf.govnih.govresearchgate.net. Eggshell membrane, a fibrous protein-based layer containing collagen and hyaluronic acid, has shown potential in skin tissue repair and regeneration, as well as serving as a scaffold for nerve, vascular, and bone tissue engineering nsf.govmdpi.comnih.gov. Egg white, a protein-rich source, is being studied for the development of hydrogel scaffolds nsf.govnih.gov. Egg yolk, containing lipids, proteins, minerals, and vitamins, has potential applications in wound healing and bone tissue engineering nsf.govnih.gov.

Researchers are developing biocompatible scaffolds and biomaterials by incorporating these egg-derived components. This includes fabricating injectable hydrogels from eggshell calcium and other polymers nih.gov, creating hybrid hydrogels using egg white and eggshell particles nih.gov, and utilizing eggshell membrane particles as bio-ink for 3D printing of scaffolds mdpi.com. These materials aim to mimic the native extracellular matrix and provide a supportive environment for cell attachment, proliferation, differentiation, and tissue regeneration nsf.govresearchgate.net.

Comparative Biochemistry of Avian Egg Components

Species-Specific Variations in Bioactive Chemical Profiles across Avian Species

The biochemical composition of avian eggs exhibits significant variation across different species. These differences are influenced by genetic factors, dietary habits, environmental conditions, and reproductive strategies ijsr.netzenodo.org. Comparative studies have highlighted variations in the physical characteristics and chemical makeup of eggs from various avian species, including chickens (Gallus gallus domesticus), ducks (Anas platyrplatyrhynchos domesticus), quails (Coturnix coturnix), turkeys (Meleagris gallopavo), and others ijsr.netzenodo.orgtijer.org.

For instance, studies comparing the albumin protein content in eggs from different species have shown notable differences. Quail eggs have been reported to have a higher albumin protein concentration compared to broiler, duck, and Gavran eggs ijsr.net. Similarly, variations in yolk protein levels, moisture content in albumen, yolk, and shell, and ash content have been observed across species zenodo.orgtijer.org. Table 1 illustrates some of these species-specific variations in egg composition.

| Avian Species | Albumin Protein Concentration (mg/ml) | Yolk Protein (mg/ml) | Albumin Moisture (%) | Yolk Moisture (%) |

| Broiler Chicken | 2.97 ± 0.22 | Not specified | Not specified | Not specified |

| Domestic Chicken | Not specified | 1.87 | 86.90 ± 0.16 | 55.60 ± 0.16 |

| Domestic Duck | 2.83 ± 0.22 | 2.48 | Highest (8.66 pH) | Not specified |

| Common Quail | 2.99 ± 0.20 | 1.83 | Not specified | Not specified |

| Turkey | 3.45 | 2.92 | Significantly higher | Significantly higher |

| Guinea Fowl | 5.81 ± 0.62 | 1.79 | Not specified | Not specified |

| Ring-necked Pheasant | Not specified | Lower | Not specified | Not specified |

| Green Pheasant | Significantly higher | Not specified | Significantly higher | Not specified |

Beyond basic nutritional components, the profiles of bioactive molecules, such as antimicrobial proteins and peptides, also vary among avian species. For example, concentrations of egg white antimicrobial proteins like lysozyme (B549824) and ovotransferrin can differ significantly between precocial and altricial birds, and their levels can be influenced by incubation patterns biologists.com. These species-specific biochemical nuances contribute to the unique properties and adaptations of eggs in different avian lineages.

Comparative Analysis of Protein and Peptide Sequences and Functional Homologies

The proteins and peptides within avian eggs are the primary contributors to their diverse biological functions. Comparative proteomic analyses have been employed to study the protein profiles of egg white and yolk across different avian species, providing insights into the similarities and differences in their protein repertoires nih.govtandfonline.com.

Studies comparing the egg yolk proteome of chicken, duck, and quail have revealed that while many proteins share high degrees of sequence and structural homology, likely reflecting conserved biological functions and evolutionary relationships, there are also species-specific protein patterns nih.govtandfonline.com. These variations in protein expression and sequence can contribute to differences in the technological, functional, and biological performance of eggs from different species nih.gov.

Avian egg proteins are a rich source of bioactive peptides, which are short chains of amino acids that can exert various physiological effects upon release through enzymatic hydrolysis or digestion sciopen.comencyclopedia.pubmla.com.au. These peptides have been reported to possess antioxidant, antimicrobial, anti-cancer, anti-inflammatory, antihypertensive, and immunomodulatory activities sciopen.comencyclopedia.pubsciopen.combiomedres.usaustinpublishinggroup.comresearchgate.netmdpi.comfrontiersin.org. For instance, peptides derived from egg white proteins like ovalbumin, ovotransferrin, and lysozyme have shown significant antioxidant properties encyclopedia.pub. Ovotransferrin and its hydrolysates have also been explored for their potential as natural growth inhibitors of human cancer cell lines biomedres.us.

Fertilized avian eggs, particularly at specific stages of embryonic development (around day 11-12 of incubation), are noted for containing growth factors, such as Fibroblast Growth Factor (FGF), in the protoembryonic fluid eggoflife.comslideshare.netaltheadistributor.com. FGF is a signaling molecule critical for various cellular processes, including proliferation, differentiation, and migration, playing a vital role in embryonic development eggoflife.com. Research has identified FGF in fertilized chicken egg whites and investigated its effects on processes like stem cell regeneration . The presence and concentration of such growth factors, alongside a complex mixture of amino acids and peptides, are believed to contribute to the biological activity of fertilized avian egg extract eggoflife.comaltheadistributor.com.

The functional homologies of egg proteins and peptides across species suggest conserved roles in embryonic development and protection. However, species-specific variations in their sequences and abundance can lead to differential biological activities and adaptations.

Ethical and Regulatory Considerations in Bioactive Egg Component Research

Ethical Sourcing and Use of Avian Embryonic Materials for Scientific Inquiry

The ethical sourcing and use of avian embryonic materials for scientific inquiry are critical aspects of research involving components like those found in fertilized egg extracts. Ethical guidelines and regulatory oversight bodies, such as Institutional Animal Care and Use Committees (IACUC), play a significant role in governing the use of avian embryos in research and teaching activities. illinois.eduqu.edu.qalouisville.educpp.edu While avian embryos are not always considered live animals by all regulatory agencies at the earliest stages of development, there is a scientific consensus that beyond a certain developmental point, they may be capable of experiencing pain. illinois.eduqu.edu.qamdpi.comlouisville.educpp.edu This critical point is often considered to be around the last third of the incubation period, although the exact stage for pain perception is a complex subject. mdpi.comlouisville.educpp.edu

Guidelines often specify the developmental stages at which IACUC oversight is required. For instance, research involving chicken embryos on or after embryonic day 16 (E16) or E18 typically requires submission of a complete animal use protocol for review and approval. illinois.edulouisville.edu For procedures occurring before these stages, a notification or a simplified review might be required. louisville.educpp.edu These protocols must detail the stage of incubation during which the embryos will be used or disposed of, the method of disposition consistent with humane euthanasia guidelines, and steps to be taken if an egg inadvertently hatches. illinois.eduqu.edu.qalouisville.educpp.edu Euthanasia methods are recommended based on the developmental stage, with hypothermia often suitable for younger embryos and more rapid, humane methods for later stages. qu.edu.qamdpi.comlouisville.educpp.edu

Ethical considerations also extend to the sourcing of fertilized eggs, emphasizing the importance of obtaining them from farms that prioritize animal welfare. grubterra.com While the ethical debate around using fertilized eggs that have the potential to hatch exists, especially compared to unfertilized eggs, fertilized eggs are sometimes preferred in certain cultural or research contexts for their perceived benefits or unique composition. grubterra.com The use of embryonic materials, even at early stages, necessitates careful consideration of the potential for sentience and the implementation of protocols that minimize discomfort and ensure humane handling and euthanasia when necessary.

Regulatory Frameworks for Research on Biologically Active Extracts and Natural Products

Regulatory frameworks govern the research, production, and marketing of biologically active extracts and natural products, including those derived from eggs that may contain components like Laminine or associated bioactive factors. In jurisdictions like Canada, natural health products (NHPs), which could include egg-derived extracts marketed for health benefits, are subject to specific regulations. canada.cajustice.gc.cafao.org These regulations often require product licenses to be obtained before an NHP can be sold. justice.gc.ca Labeling requirements are also stringent, particularly concerning the declaration of food allergens, with eggs being explicitly listed as a major food allergen. canada.cajustice.gc.cafao.org This is crucial for egg-derived products to ensure consumer safety.

Beyond NHPs, processed egg products fall under regulatory oversight related to food safety and hygiene. In the United States, the U.S. Food and Drug Administration (FDA) and the U.S. Department of Agriculture (USDA) regulate the production, transport, and storage of shell eggs and egg products to ensure consumer protection. mdpi.com The Egg Regulatory Program Standards (ERPS) provide a framework for state-level oversight. mdpi.com Similarly, the European Union has regulations establishing specific hygiene rules for food of animal origin, including eggs and egg products. mdpi.comunece.org These frameworks often require adherence to Hazard Analysis and Critical Control Points (HACCP) systems to prevent, eliminate, or reduce hazards. federalregister.gov Regulations also address the quality of eggs used for processing and require specific temperature controls for processed egg products. canada.ca

While these regulations primarily focus on food safety and hygiene for egg products in general, they are relevant to the production of extracts from eggs. The processing methods used to obtain bioactive extracts, such as enzymatic hydrolysis, must comply with food safety standards if the extracts are intended for consumption. mdpi.comresearchgate.net The regulatory classification of an egg-derived product (e.g., as a food, NHP, or pharmaceutical ingredient) will dictate the specific regulatory pathway and requirements it must meet.

Intellectual Property and Collaborative Research Models in Natural Product Chemistry

Intellectual property (IP) is a significant consideration in the field of natural product chemistry, including research on bioactive egg components and their derived extracts. Discoveries related to the extraction methods, specific bioactive compounds (such as peptides or growth factors found in egg extracts), and their applications can be protected through patents. Patents related to bioactive peptides derived from sources including egg white have been documented. google.comepo.org

The development of egg-derived extracts containing components like those associated with this compound or growth factors such as FGF-2, TGFB-1, and PDGF, particularly those from fertilized eggs incubated for a specific duration, can involve proprietary processes and formulations. dreamlife2u.commoodboostersupplement.comslideshare.netaltheadistributor.comlifepharm.com Companies investing in research and development in this area often seek patent protection for their unique extracts and their purported benefits. This can lead to specific egg-derived products being exclusively available through particular companies due to their proprietary nature and associated IP. slideshare.net

Collaborative research models are also prevalent in natural product chemistry. These collaborations can occur between academic institutions, research organizations, and private companies. Such collaborations facilitate the sharing of knowledge, resources, and expertise, accelerating the discovery and characterization of bioactive compounds from natural sources like eggs. Agreements governing collaborative research must address IP ownership, licensing, and the commercialization of any resulting discoveries or products. Navigating the complexities of IP in collaborative settings is crucial to ensure fair recognition and benefit sharing among the participating parties.

Future Directions and Emerging Research Areas

Elucidation of Novel Bioactive Peptides and Their Precise Molecular Mechanisms

Hen eggs are recognized as a rich source of bioactive peptides, which are inactive within the parent proteins but can be released through processes like enzymatic hydrolysis mdpi.comrsc.orgencyclopedia.pub. Extensive research has aimed to identify and characterize these peptides, revealing diverse biological activities such as antihypertensive, antimicrobial, antioxidant, anticancer, and immunomodulatory effects rsc.orgnih.govresearchgate.netrsc.org. Despite progress, the precise molecular mechanisms underlying many of these activities are not yet fully understood, necessitating further investigation nih.govrsc.org.

Future research aims to elucidate the specific amino acid sequences and molecular weights of novel peptides responsible for observed biological activities mdpi.com. Techniques like quantitative structure-activity relationships (QSAR) and in silico prediction are increasingly being applied to efficiently predict novel bioactive peptides nih.gov. Understanding the interaction between these peptides and cellular signaling pathways is critical to fully delineate their mechanisms of action rsc.orgrsc.org. For example, studies have shown that some egg protein-derived peptides exert antihypertensive effects not solely through ACE inhibition but also by modulating key molecules within the renin-angiotensin system rsc.org. Research is also exploring how these peptides interact with the gut microbiota and regulate the intestinal barrier, highlighting the need for further in-depth analysis of the coregulation of multiple signaling pathways acs.org.

Targeted Delivery Systems for Egg-Derived Bioactives in Research Models

The application of egg-derived bioactives in functional foods and potential therapeutic agents is limited by factors such as their stability, solubility, and bioavailability nih.govnih.govresearchgate.net. Developing targeted delivery systems is a key area for future research to overcome these challenges and improve efficacy in research models.

Egg white proteins, including ovalbumin, ovotransferrin, and lysozyme (B549824), are being explored as base materials for constructing delivery systems such as nanoparticles, hydrogels, emulsions, and microparticles nih.govresearchgate.nettandfonline.com. These systems can encapsulate bioactive substances, enhancing their chemical stability, biological activity, and absorption nih.govresearchgate.net. While whole egg white protein, ovalbumin, and lysozyme are currently the most widely used, there is potential for further development and application of other egg white proteins like ovotransferrin, ovomucoid, and ovomucin in novel delivery systems nih.govresearchgate.net. Future research will focus on refining these egg protein-based carriers and exploring their effectiveness in delivering various bioactive compounds in relevant research models nih.govmdpi.com. This includes investigating their ability to protect bioactives during digestion and improve their uptake and targeting within the body nih.gov.

Understanding Synergistic Effects of Complex Mixtures of Bioactive Constituents

Egg-derived products, particularly extracts from fertilized eggs, are complex mixtures containing a variety of proteins, peptides, lipids, vitamins, minerals, and growth factors nih.govlifepharm.comresearchgate.net. While individual bioactive peptides have been studied, understanding the synergistic effects of these complex mixtures is a crucial area for future research.

Studies have indicated that the complex mixture of peptides in egg white hydrolysate can be more potent than individual synthetic peptides, suggesting synergistic effects nih.gov. For instance, combinations of peptides have shown good synergistic antioxidant effects researchgate.net. Future research needs to move beyond studying isolated compounds to investigate the interactions between different bioactive constituents present in egg extracts rsc.org. This includes exploring how peptides interact with other components like growth factors (e.g., Fibroblast Growth Factor - FGF), lipids (e.g., lecithin), and micronutrients to produce enhanced or novel biological effects lifepharm.comresearchgate.netlongdom.org. Understanding these complex interactions at a molecular level will be essential for maximizing the potential health benefits of egg-derived bioactives and developing more effective formulations.

Applications in Basic Biological Processes Beyond Growth and Repair (e.g., Neurogenesis, Longevity Pathways in Model Organisms)

Beyond their traditional association with growth and repair due to their nutritional value, egg-derived bioactives show promise in influencing basic biological processes such as neurogenesis and potentially longevity pathways.

Research in animal models has demonstrated that egg-derived peptides can improve cognitive function and increase hippocampal neurogenesis nih.govnih.govresearchgate.net. For example, specific peptides derived from ovalbumin, termed ovomemolins, have been shown to improve cognitive function in mice, potentially through increasing brain-derived neurotrophic factor (BDNF) expression and neurogenesis in the hippocampus nih.govnih.govresearchgate.net. This suggests a potential role for egg bioactives in supporting brain health and mitigating cognitive decline nih.govnih.govresearchgate.net.

Furthermore, the presence of various bioactive compounds in eggs, including antioxidants and anti-inflammatory agents, hints at potential influences on longevity pathways nih.govnih.gov. While direct research specifically on egg-derived compounds and longevity pathways in model organisms is an emerging area, the known effects of some egg components on cellular health, stress response, and inflammation suggest this is a promising avenue for future investigation acs.orgnih.gov. Studies exploring the impact of egg extracts or specific egg-derived bioactives on lifespan, cellular senescence, and age-related diseases in model organisms are needed to understand their potential in promoting healthy aging. Research into the effects of fertilized egg powder on conditions like depression also indicates broader applications beyond physical growth and repair nih.govresearchgate.net.

Q & A

Q. What strategies validate the translational relevance of this compound's telomerase activation observed in vitro to human aging?

- Methodological Answer: Conduct a randomized, placebo-controlled trial (RCT) with leukocyte telomere length (LTL) as the primary endpoint. Stratify participants by baseline LTL and age (e.g., 50–70 years). Use Mendelian randomization to control for confounding factors (e.g., smoking, BMI). Pair with epigenetic clocks (e.g., Horvath’s clock) to assess biological aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products